molecular formula C11H7ClN4S B8418838 2-Phenylsulfenyl-6-chloro-purine

2-Phenylsulfenyl-6-chloro-purine

Cat. No. B8418838
M. Wt: 262.72 g/mol
InChI Key: AIWRSQAAWQUHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylsulfenyl-6-chloro-purine is a useful research compound. Its molecular formula is C11H7ClN4S and its molecular weight is 262.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenylsulfenyl-6-chloro-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylsulfenyl-6-chloro-purine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H7ClN4S

Molecular Weight

262.72 g/mol

IUPAC Name

6-chloro-2-phenylsulfanyl-7H-purine

InChI

InChI=1S/C11H7ClN4S/c12-9-8-10(14-6-13-8)16-11(15-9)17-7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16)

InChI Key

AIWRSQAAWQUHFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=C(C(=N2)Cl)NC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flame-dried round bottom flask (200 mL) was added 2-Phenylsulfenylhypoxanthine 2 (1.22 g, 5.0 mmol), tetrabutyl-ammonium chloride (anhydrous, 2.78 g, 10.0 mmol) and N,N-dimethylaniline (0.63 mL, 5.0 mmol), followed by dissolving them in acetonitrile (anhydrous, 50 mL). To the solution phosphorus oxychloride (2.8 mL, 30.0 mmol) was added dropwise. The reaction was refluxed under argon. After 2 hours, the reaction was cooled to 0° C. on an ice bath and quenched by addition of saturated sodium bicarbonate solution. The aqueous layer was extracted with ethyl acetate (4×100 mL). The combined organic layers were dried over sodium sulfate, and were concentrated on the rotary evaporator. The crude product was further purified by re-crystallization from methanol to afford desired product 3 as white solid (0.94 g, 72%). 1H NMR (400 MHz, (CD3)2SO) 7.50 (m, 3H), δ 7.65 (m, 2H), 8.53 (s, 1H); MS (ES) calculated for C11H7ClN4S [MH+] 263.02, found: 263.00.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
catalyst
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
72%

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